molecular formula C21H27N3O2S B4177091 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4-(4-methylphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4-(4-methylphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No. B4177091
M. Wt: 385.5 g/mol
InChI Key: WQZYJOMTGPABST-UHFFFAOYSA-N
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Description

This compound belongs to a class of synthetic organic molecules that have been extensively researched due to their potential in various fields of chemistry and pharmacology. Despite limitations on discussing drug use, dosage, and side effects, there is significant scientific interest in the synthesis, molecular structure, and chemical properties of this compound.

Synthesis Analysis

The synthesis of derivatives of 4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one has been achieved through solid acid-catalyzed multi-component reactions in water, highlighting an efficient, mild, and sustainable approach to generating a wide range of derivatives with good to excellent yields (Zhang, Li, & Qi, 2016).

Molecular Structure Analysis

Although specific studies on the molecular structure analysis of this compound were not directly found, research on similar compounds emphasizes the importance of single-crystal diffraction for determining the structure and conformation of related heterocyclic compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

The reaction products of related compounds, such as 5-amino-1,3-disubstituted-pyrazoles with aromatic aldehydes, leading to new fluorine-containing derivatives, highlight the compound's versatile reactivity and the potential for generating fluorinated derivatives for further applications (Joshi, Pathak, & Garg, 1980).

Physical Properties Analysis

Although specific data on the physical properties of this compound were not identified, research methodologies involving crystallization from solvents like dimethylformamide provide insights into the physical characterization and stability of similar heterocyclic compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Properties Analysis

Investigations into the chemical properties, including the synthesis and reactivity of pyrazolo[3,4-e][1,4]thiazepin derivatives, reveal the compound's potential in generating a variety of structurally diverse and biologically relevant molecules. The condensation of amino derivatives with aromatic aldehydes to produce fluorine-containing thiazepinones exemplifies the compound's chemical versatility (Joshi, Pathak, & Garg, 1980).

properties

IUPAC Name

1-(2,2-dimethyloxan-4-yl)-3-methyl-4-(4-methylphenyl)-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c1-13-5-7-15(8-6-13)19-18-14(2)23-24(20(18)22-17(25)12-27-19)16-9-10-26-21(3,4)11-16/h5-8,16,19H,9-12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZYJOMTGPABST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(NC(=O)CS2)N(N=C3C)C4CCOC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4-(4-methylphenyl)-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4-(4-methylphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 2
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4-(4-methylphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 3
Reactant of Route 3
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4-(4-methylphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 4
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4-(4-methylphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 5
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4-(4-methylphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 6
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4-(4-methylphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

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